Product packaging for Fmoc-aminoxy-PEG12-acid(Cat. No.:)

Fmoc-aminoxy-PEG12-acid

Cat. No.: B13712998
M. Wt: 811.9 g/mol
InChI Key: UEDABGGZAAQQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Polyethylene Glycol (PEG) Linkers in Molecular Design for Research

Polyethylene Glycol (PEG) linkers are polymers of repeating ethylene (B1197577) oxide units and are widely used in biomedical research for their favorable properties. creativepegworks.com The incorporation of a PEG chain into a molecule, a process known as PEGylation, can significantly enhance its therapeutic and diagnostic potential. creativepegworks.compurepeg.com

Key benefits of PEG linkers include:

Improved Solubility: PEG linkers can increase the solubility of hydrophobic molecules in aqueous solutions, which is crucial for many biological applications. creativepegworks.comaxispharm.comprecisepeg.com

Enhanced Stability: By creating a hydrophilic shield, PEGylation can protect conjugated molecules from enzymatic degradation and increase their stability. axispharm.comprecisepeg.com

Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the immune system, thereby reducing the risk of an immune response. axispharm.comprecisepeg.com

Prolonged Circulation Time: PEGylation can increase the hydrodynamic volume of a molecule, leading to reduced renal clearance and a longer circulation half-life in the body. creativepegworks.compurepeg.com

These properties have made PEG linkers essential components in the design of drug delivery systems, including antibody-drug conjugates (ADCs), and for the functionalization of nanoparticles for imaging and diagnostics. purepeg.combroadpharm.com The discrete length of the PEG12 chain in Fmoc-aminoxy-PEG12-acid provides a defined and flexible spacer between the conjugated moieties. broadpharm.com

Role of Orthogonal Protecting Groups: The Fmoc Moiety in Synthetic Strategies

Orthogonal protection is a fundamental strategy in multi-step organic synthesis that allows for the selective removal of one protecting group in the presence of others. fiveable.mewikipedia.org This approach provides precise control over which functional group reacts at a specific stage of a synthetic sequence. fiveable.mebham.ac.uk

The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used for amines, particularly in solid-phase peptide synthesis (SPPS). iris-biotech.dewikipedia.orgnumberanalytics.com Its key features include:

Base-Labile Removal: The Fmoc group is readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgchempep.com

Acid Stability: It is stable to acidic conditions, which allows for the use of acid-labile protecting groups on other parts of the molecule, such as the tert-butyl (tBu) group, creating an orthogonal protection scheme. iris-biotech.dechempep.comseplite.com

UV-Active Byproduct: The cleavage of the Fmoc group releases dibenzofulvene, a chromophore that can be monitored by UV spectroscopy to track the progress of the deprotection reaction. chempep.comseplite.com

In the context of this compound, the Fmoc group protects the aminoxy functionality, preventing it from reacting prematurely. broadpharm.comcd-bioparticles.net Once the carboxylic acid end has been coupled, the Fmoc group can be selectively removed to expose the aminoxy group for a subsequent conjugation step. broadpharm.comcd-bioparticles.net

Functional Significance of the Aminoxy and Carboxylic Acid Termini in Research Constructs

The heterobifunctional nature of this compound, with its distinct aminoxy and carboxylic acid termini, is central to its utility in creating well-defined bioconjugates. broadpharm.comaxispharm.com

Carboxylic Acid Terminus: The terminal carboxylic acid can be activated using standard coupling reagents (e.g., EDC, HATU) to react with primary amine groups, forming a stable amide bond. broadpharm.comhodoodo.combroadpharm.com This reaction is a cornerstone of peptide synthesis and the conjugation of molecules to proteins or other amine-containing structures.

Aminoxy Terminus: The aminoxy group (-O-NH2) is a highly nucleophilic functional group that exhibits chemoselective reactivity towards aldehydes and ketones, forming a stable oxime linkage. nih.govnih.gov This reaction, known as oxime ligation, is a powerful bioorthogonal conjugation technique because it proceeds under mild aqueous conditions and does not interfere with most other functional groups found in biological molecules. nih.govrsc.orgunivie.ac.at The stability of the resulting oxime bond is a significant advantage over other linkages like hydrazones. nih.gov

The combination of these two reactive termini allows for a directed and stepwise approach to building complex molecular assemblies. For instance, a molecule can first be attached to the carboxylic acid, and then, after Fmoc deprotection, a second molecule containing an aldehyde or ketone can be conjugated to the newly exposed aminoxy group. broadpharm.comcd-bioparticles.net This level of control is invaluable in the construction of precisely defined research tools, such as PROTACs (PROteolysis TArgeting Chimeras) and other sophisticated bioconjugates. invivochem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H61NO16 B13712998 Fmoc-aminoxy-PEG12-acid

Properties

Molecular Formula

C40H61NO16

Molecular Weight

811.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C40H61NO16/c42-39(43)9-10-45-11-12-46-13-14-47-15-16-48-17-18-49-19-20-50-21-22-51-23-24-52-25-26-53-27-28-54-29-30-55-31-32-57-41-40(44)56-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,38H,9-33H2,(H,41,44)(H,42,43)

InChI Key

UEDABGGZAAQQPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Synthetic Methodologies for Fmoc Aminoxy Peg12 Acid Integration

Strategies for Fmoc-aminoxy-PEG12-acid Preparation as a Chemical Building Block

The synthesis of this compound as a chemical building block is a multi-step process designed to install the three key functional components: the Fmoc-protected aminoxy group, the PEG12 spacer, and the terminal carboxylic acid. While specific proprietary synthesis routes may vary, a general strategy involves the sequential modification of a PEG derivative. This process is analogous to the synthesis of other functionalized Fmoc-amino acids and linkers used in peptide chemistry. nih.govnih.gov

A plausible synthetic approach begins with a PEG derivative that has two distinct functional groups at its termini, which can be selectively modified. For instance, a PEG molecule with a hydroxyl group and a protected amine could be used. The synthesis would involve:

Introduction of the Aminoxy Functionality : The process might start by converting a terminal hydroxyl or halide group on the PEG chain into an aminoxy group.

Fmoc Protection : The newly introduced aminoxy group is then protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, typically by reacting it with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide (Fmoc-OSu) under basic conditions. google.com This protection is crucial for its application in Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov

Modification to a Carboxylic Acid : The other terminus of the PEG chain is converted into a carboxylic acid. This could be achieved by oxidation of a terminal alcohol or hydrolysis of a terminal ester or nitrile group.

This building block approach provides a stable, well-characterized reagent that can be readily used in subsequent conjugation reactions without the need for on-the-fly functionalization. nih.gov

Solid-Phase Synthesis Protocols Incorporating this compound

This compound is designed for seamless integration into Fmoc-based solid-phase peptide synthesis (SPPS). creative-peptides.comspringernature.com In this context, the linker can be coupled to a resin-bound peptide or molecule that has a free amine. The terminal carboxylic acid of the linker is activated and forms an amide bond with the resin-bound substrate. cd-bioparticles.netbroadpharm.com The hydrophilic PEG chain can improve the swelling properties of the resin and the solubility of the growing peptide chain, potentially mitigating aggregation issues common with hydrophobic sequences. researchgate.netmdpi.com

Once the this compound is coupled to the solid support, the Fmoc group must be removed to expose the aminoxy group for further reaction. This deprotection is a critical step in SPPS. nih.gov The standard method involves treating the resin with a solution of a secondary amine base. iris-biotech.de

Standard Conditions: The most common reagent for Fmoc deprotection is a 20% (v/v) solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). creative-peptides.compeptide.com The reaction mechanism involves base-mediated β-elimination, which cleaves the Fmoc group, releasing the free amine (or in this case, aminoxy group) and generating a dibenzofulvene (DBF) adduct with piperidine. nih.gov The progress of the deprotection can be monitored by UV/Vis spectroscopy, quantifying the release of the piperidine-dibenzofulvene adduct. iris-biotech.de

Optimization and Alternative Reagents: While 20% piperidine is standard, conditions may be optimized to prevent side reactions or to deprotect sterically hindered or difficult sequences. iris-biotech.denih.gov

Diketopiperazine (DKP) Formation : A notorious side reaction, especially at the dipeptide stage, is the intramolecular cyclization of the N-terminal amino acid to form a diketopiperazine, which cleaves the peptide from the resin. acs.orgchempep.com To minimize this, alternative, less basic conditions or different base systems can be employed.

Alternative Bases : Piperazine (B1678402) and 4-methylpiperidine (B120128) (4-MP) have been used as alternatives to piperidine. nih.govtandfonline.com A combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP has been shown to reduce DKP formation and enhance deprotection kinetics compared to standard piperidine/DMF treatment. acs.org DBU is a non-nucleophilic base that catalyzes the initial proton abstraction from the fluorenyl group, while piperazine acts as a scavenger for the resulting DBF. peptide.comiris-biotech.de

Reagent/SystemTypical ConcentrationSolventKey Features & NotesReference
Piperidine20% (v/v)DMF or NMPStandard, widely used method. creative-peptides.com creative-peptides.com
Piperazine5-10% (w/v)DMF, NMPCan significantly reduce diketopiperazine (DKP) formation compared to piperidine. acs.org acs.org
4-Methylpiperidine (4-MP)20% (v/v)DMFConsidered a less toxic alternative to piperidine with similar efficacy. nih.gov nih.gov
DBU / Piperazine2% DBU, 5% PiperazineNMPMinimizes DKP formation and enhances deprotection kinetics. DBU is a non-nucleophilic catalyst. acs.org acs.org

To incorporate this compound onto a solid support, its terminal carboxylic acid must be activated to react with a free amine on the resin or the growing peptide chain. creative-peptides.com This is a standard peptide coupling reaction. The choice of activating agent is crucial for achieving high coupling efficiency and minimizing side reactions like racemization. chempep.combachem.com

Common Activation Methods:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic activators. americanpeptidesociety.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma). chempep.comamericanpeptidesociety.org The combination of DIC/HOBt is a widely used, effective method. bachem.com

Phosphonium and Uronium/Aminium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly efficient coupling agents. chempep.com Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also extremely popular. uci.edupeptide.com These reagents typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to facilitate the reaction. chempep.combachem.com HATU, often used with HOAt (1-hydroxy-7-azabenzotriazole), is particularly effective for difficult couplings. uci.edu

The terminal carboxylic acid of this compound can be readily activated by these standard methods to form a stable amide bond with primary amines. cd-bioparticles.netbroadpharm.com

Reagent ClassExamplesTypical Additive/BaseKey FeaturesReference
CarbodiimidesDCC, DIC, EDCHOBt, OxymaCost-effective and widely used. DIC is preferred in SPPS as the urea (B33335) byproduct is soluble. bachem.comamericanpeptidesociety.org bachem.comamericanpeptidesociety.org
Phosphonium SaltsBOP, PyBOPDIPEA, NMMHigh coupling efficiency, but can be associated with toxic byproducts. chempep.com chempep.com
Uronium/Aminium SaltsHBTU, HATU, HCTUDIPEA, CollidineVery popular, fast, and efficient coupling agents. HATU is often used for difficult sequences. uci.edu uci.edu

Solution-Phase Coupling Techniques for this compound Conjugation

In addition to SPPS, this compound is valuable for solution-phase conjugations. broadpharm.comamericanpeptidesociety.org In this approach, the linker, dissolved in a suitable solvent, is coupled to another molecule containing a primary amine. The hydrophilic PEG spacer enhances the solubility of the linker in a variety of solvents, including polar organic solvents and aqueous mixtures, which is a significant advantage in solution-phase synthesis. cd-bioparticles.netbroadpharm.com

The chemistry of activation remains the same as in SPPS. The carboxylic acid of this compound is activated using a coupling reagent, often a carbodiimide (B86325) like DIC or a water-soluble carbodiimide such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), especially if the reaction is performed in aqueous media. bachem.com The use of additives like HOBt or HOAt is also common to improve efficiency and prevent racemization. americanpeptidesociety.org

A typical procedure involves:

Dissolving the this compound and the coupling reagent (e.g., EDC/HOBt) in an appropriate solvent like DMF or DCM.

Adding this activated linker solution to a solution of the amine-containing molecule.

Allowing the reaction to proceed, followed by purification of the resulting conjugate using techniques like chromatography to remove excess reagents and byproducts.

This method is useful for conjugating the linker to proteins, antibodies, or other complex molecules that may not be suitable for solid-phase techniques. google.com After conjugation, the Fmoc group can be removed under basic conditions to yield a free aminoxy group, which is then available for ligation to a molecule containing a ketone or aldehyde, forming a stable oxime bond. google.com

Chemical Reactivity and Bioconjugation Chemistry of Fmoc Aminoxy Peg12 Acid

Oxime Ligation: Reaction Kinetics and Catalysis with the Aminoxy Group

Oxime ligation is a chemoselective reaction that occurs between an aminoxy group and an aldehyde or ketone, forming a stable oxime bond (C=N-O). researchgate.net This reaction is a cornerstone of bioconjugation due to its high specificity and the stability of the resulting linkage. axispharm.comresearchgate.net

Chemoselectivity and Hydrolytic Stability of Oxime Linkages in Research Applications

The high chemoselectivity of the aminoxy group allows it to react specifically with carbonyl groups (aldehydes and ketones) even in the presence of other functional groups commonly found in biomolecules. researchgate.netjuniperpublishers.com This specificity ensures that conjugation occurs at the desired site. The resulting oxime linkage is notably stable under physiological conditions and is more resistant to hydrolysis compared to other linkages like hydrazones. researchgate.netnih.govdiva-portal.orgrsc.org Studies have shown that the rate constant for the hydrolysis of an oxime is significantly lower than that of comparable hydrazones. nih.gov For example, at a pD of 7.0, the first-order rate constant for the hydrolysis of a specific oxime was found to be approximately 600-fold lower than a methylhydrazone. nih.gov This hydrolytic stability makes oxime linkages well-suited for in vivo applications where long-term stability is crucial. researchgate.netmdpi.com

Catalytic Enhancements in Oxime Formation (e.g., Aniline (B41778) Derivatives, Acetic Acid)

While oxime formation is efficient, its rate can be slow under neutral pH conditions, especially with less reactive ketones. diva-portal.orgresearchgate.net To address this, various catalysts have been employed to accelerate the reaction. Aniline and its derivatives are effective nucleophilic catalysts that can significantly enhance the rate of oxime ligation. rsc.orgresearchgate.netnih.gov The mechanism involves the formation of a more reactive protonated Schiff base intermediate. rsc.org Dawson and co-workers reported that aniline can increase the rate of oxime bond formation by up to 400 times under acidic conditions and 40 times at neutral pH. rsc.org

Substituted anilines with electron-donating groups have been shown to be even more effective catalysts at neutral pH. researchgate.netnih.gov For instance, p-phenylenediamine (B122844) has demonstrated superior catalytic activity compared to aniline, showing a 120-fold faster rate of protein PEGylation in a model oxime ligation at pH 7 compared to the uncatalyzed reaction, and a 20-fold faster rate than the aniline-catalyzed reaction. researchgate.net Acetic acid can also serve as a catalyst, particularly in organic solvents like DMSO, by facilitating the protonation steps in the reaction mechanism. nih.gov

Amide Coupling Reactions: Formation of Stable Conjugates via Carboxylic Acid Terminus

The carboxylic acid terminus of Fmoc-aminoxy-PEG12-acid provides another reactive handle for conjugation, primarily through the formation of stable amide bonds with primary and secondary amines. axispharm.comcd-bioparticles.net

Reagent Selection for Carboxylic Acid Activation (e.g., EDC, HATU, DCC)

To facilitate amide bond formation, the carboxylic acid must first be activated. This is typically achieved using coupling reagents. Common activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), as well as uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). axispharm.comcd-bioparticles.netpeptide.com

EDC is a water-soluble carbodiimide (B86325) that is often used in bioconjugation due to the easy removal of its urea (B33335) byproduct by aqueous extraction. peptide.com

DCC is effective but its urea byproduct is poorly soluble in many organic solvents, making it less suitable for solid-phase synthesis. peptide.com

HATU is known for its high reactivity and ability to suppress racemization, making it a preferred reagent for many applications. peptide.comfishersci.co.ukgrowingscience.com

The choice of reagent can depend on the specific substrates and reaction conditions. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to minimize side reactions and racemization. fishersci.co.uknih.gov

Site-Specific Conjugation Strategies via Amide Bonds in Research

The formation of amide bonds is a widely used strategy for achieving site-specific conjugation in various research applications, including the development of antibody-drug conjugates (ADCs). nih.govacs.org One approach involves the enzymatic modification of antibodies. For example, transglutaminase can catalyze the formation of a stable iso-peptide amide bond between a specific glutamine residue on an antibody and an amine-containing substrate. nih.govacs.org Another strategy involves targeting specific lysine (B10760008) residues. While traditional methods using NHS esters can lead to heterogeneous products, newer techniques aim for greater site-specificity. acs.orgrsc.org For instance, affinity peptide-mediated functionalization can target a selective lysine residue for conjugation. nih.govnih.gov These site-specific methods are crucial for producing homogeneous conjugates with well-defined properties.

Orthogonal Deprotection Strategies for Selective Functionalization

The Fmoc protecting group on the aminoxy moiety of this compound is a key feature that enables orthogonal protection strategies. axispharm.comiris-biotech.de Orthogonality in this context means that the protecting groups on different functional sites of a molecule can be removed selectively under different chemical conditions, allowing for stepwise and controlled functionalization. iris-biotech.de

The Fmoc group is stable under acidic conditions but is readily removed by treatment with a base, typically a solution of piperidine (B6355638) in an organic solvent like DMF. iris-biotech.depeptide.com This deprotection strategy is orthogonal to acid-labile protecting groups such as the tert-butyl (tBu) group, which is cleaved by strong acids like trifluoroacetic acid (TFA). iris-biotech.de This Fmoc/tBu orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS). iris-biotech.de

In the context of this compound, the Fmoc group can be kept intact while the carboxylic acid is coupled to an amine. Subsequently, the Fmoc group can be removed under basic conditions to expose the aminoxy group for a subsequent oxime ligation reaction. axispharm.combroadpharm.com This allows for a sequential conjugation strategy where the molecule is first attached to one biomolecule via an amide bond, and then, after deprotection, to a second biomolecule via an oxime linkage. Recently, a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported, further expanding the versatility of this protecting group, especially for sensitive substrates. researchgate.net

The table below summarizes the orthogonal deprotection of the Fmoc group.

Protecting GroupDeprotection ReagentStability Conditions
Fmoc 20% Piperidine in DMFStable to acidic conditions (e.g., TFA)
tBu 95% Trifluoroacetic Acid (TFA)Stable to basic conditions (e.g., piperidine)

This strategic use of protecting groups is fundamental to the synthesis of well-defined, multifunctional bioconjugates. nih.govsigmaaldrich.com

Applications in Advanced Chemical and Supramolecular Assembly Research

Design and Synthesis of Multivalent Constructs for Research Probes

Multivalent interactions, which involve the simultaneous binding of multiple ligands to multiple receptors, are fundamental to many biological processes. The creation of synthetic multivalent molecules is a key strategy for studying and modulating these interactions. Fmoc-aminoxy-PEG12-acid serves as a critical building block in the design of such multivalent research probes.

The structure of this compound is particularly well-suited for this purpose. The terminal carboxylic acid can be coupled to amine-containing scaffolds or core molecules using standard peptide coupling reagents like EDC or HATU to form stable amide bonds. broadpharm.com The Fmoc-protected aminoxy group provides a latent reactive handle. Following deprotection under basic conditions, the revealed aminoxy group can readily react with aldehydes or ketones on a target molecule to form a stable oxime linkage. axispharm.com This orthogonal reactivity allows for the sequential and controlled assembly of complex multivalent structures.

The hydrophilic PEG12 spacer is crucial for these applications. It imparts increased water solubility to the final construct, which is often essential for biological assays. broadpharm.comcd-bioparticles.net Furthermore, the flexible PEG chain provides spatial separation between the ligands and the scaffold, minimizing steric hindrance and allowing for optimal interaction with target receptors. Research in this area often involves creating libraries of multivalent probes with varying linker lengths to investigate the optimal spacing for achieving high-avidity binding.

Integration into Polymeric Architectures for Research Applications

The incorporation of specific functionalities into polymers is a powerful strategy for creating advanced materials with tailored properties for research applications. This compound can be integrated into polymeric backbones or as pendant groups to create functional polymeric architectures.

For instance, in the development of novel biomaterials, this compound can be used to modify existing polymers. The carboxylic acid can be grafted onto a polymer with reactive side chains, or it can be co-polymerized with other monomers. The Fmoc-protected aminoxy group then provides a site for post-polymerization modification. This allows for the attachment of biomolecules, such as peptides or carbohydrates, to the polymer surface. An example includes the development of peptide-polymer hybrids for tissue engineering, where the RGD cell adhesion motif is incorporated to promote cell attachment. researchgate.net

The PEG component of the linker is beneficial in these applications as it can improve the biocompatibility of the resulting polymer and reduce non-specific protein adsorption. researchgate.net The ability to control the density and presentation of ligands on a polymer surface is critical for studying cell-material interactions and developing materials for drug delivery and other biomedical research applications. the-eye.eu

Contribution to PROTAC (Proteolysis-Targeting Chimeras) Scaffold Design in Research

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. invivochem.commedchemexpress.com A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This compound is utilized as a PEG-based PROTAC linker in the synthesis of these molecules for research purposes. invivochem.comtargetmol.cominvivochem.com The PEG spacer in these linkers helps to increase the water-solubility of the often hydrophobic PROTAC molecules, which can improve their pharmacokinetic properties in research models. broadpharm.com

The synthetic route to incorporating this compound into a PROTAC scaffold involves a series of coupling reactions. For example, the carboxylic acid of the linker can be activated and reacted with an amine-containing E3 ligase ligand. Following this, the Fmoc group is removed, and the resulting aminoxy group is available for conjugation with an aldehyde- or ketone-modified ligand for the target protein. This modular approach allows researchers to rapidly synthesize libraries of PROTACs with different linkers, target-binding ligands, and E3 ligase ligands to optimize their degradation efficiency. precisepeg.com

Table 1: Key Features of this compound in PROTAC Design

Feature Role in PROTAC Scaffold Research Implication
Fmoc-protected aminoxy group Provides an orthogonal reactive handle for conjugation to a target protein ligand. Allows for modular and controlled synthesis of PROTACs.
PEG12 Spacer Increases hydrophilicity and provides optimal spacing between the two ligands. Improves solubility and cell permeability of the PROTAC.
Carboxylic Acid Enables covalent attachment to an E3 ligase ligand. Facilitates the assembly of the bifunctional molecule.

Advanced Linker Chemistry in Complex Molecular Systems and ADC Linker Design Research

The principles of using this compound as a linker extend to the construction of other complex molecular systems and are particularly relevant in the research and design of Antibody-Drug Conjugates (ADCs). ADCs are a class of biopharmaceuticals that consist of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker. nih.gov The linker is a critical component that affects the stability, solubility, and efficacy of the ADC.

In ADC research, this compound can be employed to create linkers with specific properties. The PEG portion of the molecule can help to mitigate the aggregation of the antibody, which can be a problem when conjugating hydrophobic payloads. The defined length of the PEG12 spacer allows for precise control over the distance between the antibody and the drug.

The chemistry of this compound allows for its use in creating both cleavable and non-cleavable linkers in a research setting. For instance, the oxime linkage formed from the aminoxy group can be designed to be cleavable under specific conditions, such as the acidic environment of lysosomes, allowing for the controlled release of the payload inside the target cell. nih.gov The orthogonal nature of the Fmoc-protected aminoxy group and the carboxylic acid is highly advantageous for the stepwise synthesis of these complex bioconjugates. axispharm.com This enables researchers to explore different linker strategies and their impact on ADC performance.

Role in Peptide and Protein Research Methodologies

Modification of Peptides and Proteins for Research Studies

Fmoc-aminoxy-PEG12-acid serves as a versatile linker for the site-specific modification of peptides and proteins. Its heterobifunctional nature allows for controlled, sequential conjugation reactions. The terminal carboxylic acid can be activated to react with primary amine groups, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond. cd-bioparticles.netaxispharm.combroadpharm.combroadpharm.com This reaction is typically facilitated by standard peptide coupling reagents.

Following conjugation via the carboxyl group, the Fmoc protecting group can be removed under mild basic conditions to expose the aminooxy group. cd-bioparticles.netaxispharm.com This highly nucleophilic group has a specific reactivity towards aldehydes and ketones, forming a stable oxime linkage. axispharm.comresearchgate.netbroadpharm.com This chemoselective ligation, often referred to as oxime ligation, is highly efficient and can be performed under aqueous conditions, making it ideal for modifying sensitive biomolecules. nih.gov This dual reactivity allows researchers to link peptides to other molecules, such as small molecule drugs, fluorescent probes, or other biomolecules that possess a carbonyl group.

Table 1: Reactive Properties of this compound

Functional Group Reactive Partner Bond Formed Key Features
Carboxylic Acid Primary Amines (e.g., Lysine, N-terminus) Amide Stable bond formed using standard coupling agents (e.g., EDC, HATU). axispharm.combroadpharm.com

Strategies for Enhancing Peptide Solubility and Stability in Research

Furthermore, the PEG chain can enhance the in vivo stability of peptides. nih.govnih.gov It acts as a steric shield, protecting the peptide from degradation by proteolytic enzymes. labinsights.nlcreativepegworks.comcreativepegworks.comresearchgate.net This increased resistance to proteolysis can extend the half-life of a peptide in biological systems, a crucial factor for the development of peptide-based therapeutics and research tools. nih.govresearchgate.net

Table 2: Benefits of the PEG12 Linker in Peptide Research

Property Description
Increased Solubility The hydrophilic nature of the PEG chain improves the solubility of hydrophobic peptides in aqueous solutions. labinsights.nlpeptide.com
Enhanced Stability The PEG chain provides steric hindrance, protecting the peptide from enzymatic degradation by proteases. creativepegworks.comcreativepegworks.comresearchgate.net
Reduced Immunogenicity PEGylation can mask epitopes on the peptide, reducing its potential to elicit an immune response. creativepegworks.comresearchgate.net

| Biocompatibility | PEG is a well-established biocompatible polymer with low toxicity. wikipedia.orgpeptide.com |

Design of Chemical Libraries for High-Throughput Screening in Research

The "one-bead-one-compound" (OBOC) combinatorial library method is a powerful technique for discovering novel peptide ligands for various biological targets. nih.govpepdd.comspringernature.comspringernature.comnih.gov this compound is a valuable building block for constructing such libraries. It can be incorporated into peptides during solid-phase synthesis to introduce both a spacer element and a point for diversification.

In the OBOC method, millions of peptide sequences are synthesized on individual beads. pepdd.comspringernature.com By including this compound in the synthesis, a library of PEGylated peptides can be created. After the main peptide synthesis is complete, the Fmoc group on the PEG linker can be removed, and the exposed aminooxy group can be reacted with a diverse collection of aldehydes or ketones. nih.govnih.gov This post-synthesis modification strategy allows for the rapid generation of a large library of unique compounds from a smaller set of parent peptides, significantly expanding the chemical space available for high-throughput screening (HTS). nih.gov The PEG linker itself also serves as a built-in handle, facilitating the attachment of the library compounds to the solid support. nih.gov

Creation of Glycoconjugates and Oligonucleo-peptide Research Tools

The specific reactivity of the aminooxy group makes this compound particularly well-suited for the synthesis of complex biomolecules like glycoconjugates and oligonucleo-peptide conjugates.

Glycoconjugates: Glycosylation is a critical post-translational modification that affects protein function. Creating synthetic glycopeptides is essential for studying these effects. The aminooxy group of the deprotected linker can react chemoselectively with the aldehyde group present in the open-ring form of an unprotected reducing sugar. researchgate.netresearchgate.netku.edu This forms a stable oxime bond, providing a straightforward method for creating neoglycopeptides without the need for complex carbohydrate protecting group chemistry. researchgate.netnih.gov

Oligonucleo-peptide Conjugates (OPCs): OPCs are chimeric molecules that combine the properties of peptides and nucleic acids, with applications in diagnostics and therapeutics. nih.govnih.gov Heterobifunctional linkers like this compound are instrumental in their synthesis. nih.govresearchgate.netresearchgate.net In a typical strategy, the carboxylic acid end of the linker can be coupled to an amine-modified oligonucleotide. Subsequently, the Fmoc group is removed, and the peptide can be synthesized directly onto the exposed aminooxy group, or a pre-synthesized peptide containing a carbonyl group can be attached via oxime ligation. This allows for the precise assembly of these important research tools. biomers.net

Table 3: Conjugation Applications

Conjugate Type Key Reactivity Research Utility
Glycoconjugates Aminooxy group reacts with the aldehyde of a reducing sugar. researchgate.netnih.gov Studying protein glycosylation, developing carbohydrate-based vaccines.

| Oligonucleo-peptide Conjugates | Orthogonal reactivity of the acid and aminooxy groups links peptides and oligonucleotides. researchgate.netbiomers.net | Enhancing cellular uptake of oligonucleotides, creating novel diagnostic probes. |

Analytical Characterization Techniques for Fmoc Aminoxy Peg12 Acid Conjugates

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry of Conjugates)

Spectroscopic techniques are indispensable for providing detailed structural information about the conjugates at a molecular level. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for elucidating the structure of molecules formed using the Fmoc-aminoxy-PEG12-acid linker.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of PEGylated molecules. For conjugates involving this compound, ¹H NMR can confirm the successful formation of the oxime bond by identifying characteristic proton signals from the C=N-O group. Furthermore, NMR can be used to monitor the reaction kinetics of the conjugation process in real-time. This allows for the observation of the disappearance of reactant signals (e.g., the aldehyde) and the appearance of product signals (the oxime), confirming the formation of the linkage.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC/MS), is a cornerstone for the characterization of bioconjugates. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the unambiguous confirmation of the final conjugate's elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used to analyze large, PEGylated biomolecules. The mass difference between the unconjugated molecule and the final product corresponds to the mass of the incorporated this compound linker, confirming successful conjugation. For larger conjugates, such as PEGylated proteins, deconvolution of the resulting mass spectra is necessary to determine the zero-charge mass and identify different PEGylated species.

Technique Application for Conjugate Characterization Typical Findings
¹H NMR Structural confirmation of the oxime linkage.Appearance of characteristic signals for the C=N-O moiety; disappearance of aldehyde proton signals.
Mass Spectrometry (ESI-MS) Confirmation of covalent attachment and determination of molecular weight.The measured mass of the conjugate matches the theoretical mass of the starting molecule plus the this compound linker.
LC/MS Separation and identification of the conjugate from unreacted starting materials and byproducts.A distinct peak in the chromatogram with a mass corresponding to the desired conjugate.
HRMS/MS Detailed structural characterization and fragmentation analysis.Provides elemental composition and allows for the identification of specific conjugation sites through peptide mapping.

Chromatographic Purity Assessment of Research Products

Chromatographic methods are fundamental for assessing the purity of research products derived from this compound. These techniques separate the desired conjugate from unreacted starting materials, excess linker, and any side products generated during the reaction.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is one of the most widely used methods for analyzing and purifying PEGylated molecules. The separation is based on the hydrophobicity of the components. The addition of the relatively hydrophobic Fmoc group and the long PEG chain of the linker significantly alters the retention time of the conjugated molecule compared to its unconjugated precursor. Analytical RP-HPLC is routinely used to confirm the conversion to the product and to determine its purity, often reported as a percentage of the total peak area in the chromatogram.

Size-Exclusion Chromatography (SEC) can also be employed, particularly for larger bioconjugates. This method separates molecules based on their hydrodynamic volume. Successful conjugation with the PEG linker increases the size of the molecule, leading to an earlier elution time from the SEC column compared to the smaller, unconjugated starting material. In some cases, a two-dimensional (2D) LC system, which might combine SEC with RP-HPLC, can be used to achieve superior separation and analysis of complex reaction mixtures.

Chromatographic Method Principle of Separation Application in Purity Assessment
RP-HPLC Separation based on hydrophobicity.Quantifies the percentage of the desired conjugate relative to starting materials and impurities.
SEC-HPLC Separation based on molecular size (hydrodynamic radius).Confirms an increase in molecular size post-conjugation and separates the product from smaller reactants.
2D-LC Combines two different chromatographic methods (e.g., SEC and RP-HPLC).Provides enhanced resolution for complex samples containing the conjugate, excess linker, and other byproducts.

Advanced Methods for Linkage Confirmation and Stability Assessment (e.g., Oxime Bond Integrity)

The utility of conjugates formed with this compound is highly dependent on the stability of the resulting oxime bond. The aminooxy group of the linker reacts with an aldehyde or ketone to form this linkage, which is known for its high stability under physiological conditions compared to other imine-based bonds like hydrazones.

The integrity and stability of the oxime linkage can be assessed under various conditions, such as different pH values and temperatures. The stability is often evaluated by incubating the conjugate in relevant buffers (e.g., physiological pH 7.4) and monitoring for any degradation over time using chromatographic techniques like RP-HPLC. The rate of hydrolysis, or bond cleavage, can be determined by measuring the decrease in the conjugate's peak area and the corresponding increase in the peaks of the cleaved components.

While generally stable, the formation and hydrolysis of oxime bonds can be influenced by pH, with acidic conditions typically accelerating these processes. The oxime linkage is significantly more stable in aqueous environments at physiological pH than hydrazones, making it a preferred choice for bioconjugation applications where long-term stability is required. Specialized NMR studies can also be employed to monitor the bond's integrity under specific chemical environments.

Parameter Analytical Method Purpose and Findings
Linkage Confirmation NMR Spectroscopy (Time-course)Real-time monitoring of the reaction between the aminoxy group and a carbonyl compound to confirm the rate and completion of oxime bond formation.
Linkage Confirmation Mass SpectrometryFragmentation analysis (MS/MS) can sometimes be used to pinpoint the location of the linkage within a larger molecule.
Stability Assessment HPLC-based Stability StudiesThe conjugate is incubated under various conditions (e.g., different pH, temperature, biological media) and analyzed by RP-HPLC at multiple time points to quantify any degradation and determine the half-life of the bond.

Future Research Directions and Emerging Avenues

Development of Novel Reaction Chemistries Utilizing Fmoc-aminoxy-PEG12-acid

The aminoxy group's ability to form a highly stable oxime bond with aldehydes or ketones is a cornerstone of its utility. rsc.orgnih.govnih.gov Future research is expected to move beyond simple conjugation and explore more sophisticated reaction schemes. One promising avenue is the development of spatiotemporally controlled ligation reactions. For instance, photochemical methods could be employed to unmask a caged aldehyde partner at a specific time and location, allowing this compound to react on demand. nih.gov This would enable the precise, light-induced formation of hydrogels or the patterning of biomolecules onto surfaces with high fidelity. rsc.orgnih.govresearchgate.net

Furthermore, the reaction kinetics of oxime ligation can be finely tuned, and future work will likely explore novel catalytic systems beyond the commonly used aniline (B41778). nih.govnih.gov The development of catalysts that operate with greater efficiency at physiological pH or respond to specific biological triggers could expand the scope of in vivo and in-cell applications. nih.gov This could lead to the creation of "smart" linkers that conjugate to their targets only in the presence of a specific enzyme or biomarker. The acid sensitivity of the oxime bond at very low pH (e.g., pH 2) also presents an opportunity for creating conjugates that are stable under physiological conditions but cleavable in specific acidic microenvironments, such as within endosomes or certain tumor tissues. rsc.org

Table 1: Potential Areas for Novel Reaction Chemistry Development
Research AvenueDescriptionPotential Application
Photocontrolled Ligation Using light to activate a reaction partner (e.g., a caged aldehyde) for on-demand oxime bond formation with the aminoxy group.Spatiotemporal patterning of surfaces; 4D cell culture matrices.
Bio-responsive Catalysis Designing catalysts for oxime formation that are activated by specific biological signals (e.g., enzymes, pH changes).Targeted drug delivery; diagnostic probes that activate in diseased tissue.
Orthogonal Deprotection/Conjugation Combining the base-labile Fmoc group and the acid-labile Boc-protected aminoxy variant for sequential, multi-step syntheses on a single molecule.Assembly of complex, multifunctional molecular architectures.
Dynamic Covalent Chemistry Exploring the reversible nature of the oxime bond under specific conditions to create dynamic, self-healing materials.Reconfigurable hydrogels; adaptive biomaterials for regenerative medicine.

Integration into Next-Generation Research Tool and Reagent Development

This compound is well-suited for the construction of sophisticated research tools, most notably Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.gov As a heterobifunctional molecule, a PROTAC brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target. nih.gov The linker is a critical component, and the defined length and hydrophilicity of the PEG12 chain in this compound are key parameters influencing the stability and geometry of the resulting ternary complex. nih.govnih.govsemanticscholar.org Future research will focus on using this and similar linkers to build vast libraries of PROTACs to systematically probe the "linkerology" for different target-ligase pairs, moving beyond trial-and-error to a more rational design approach. nih.govnih.govsemanticscholar.orgresearchgate.net

Another emerging area is the development of advanced biosensors and diagnostic probes. creative-biogene.comnih.govresearchgate.net The aminoxy group can be used to immobilize enzymes or antibodies onto aldehyde-functionalized surfaces of silicon nanowire field-effect transistors (SiNW-FET) or gold nanoparticles. researchgate.netcnr.itmdpi.com The PEG12 spacer serves to extend the bioreceptor from the surface, minimizing steric hindrance and improving sensitivity by adjusting the Debye length. researchgate.net Future biosensors may incorporate these linkers to create highly sensitive, multiplexed arrays for detecting disease biomarkers. cnr.it Additionally, the ability to readily conjugate molecules via oxime ligation is being explored for the on-demand preparation of PET (Positron Emission Tomography) tracers for clinical imaging. nih.gov

Exploration in Functional Materials Science for Research Applications

In materials science, the principles of bioconjugation are being applied to create novel materials with tailored biological functions. A significant future direction for this compound lies in the fabrication of functional hydrogels for tissue engineering and 3D cell culture. researchgate.netmdpi.com The aminoxy group can react with aldehyde-modified polymers, such as hyaluronic acid or multi-arm PEG, to form crosslinked hydrogel networks. rsc.org The PEG12 linker contributes to the hydrophilicity and biocompatibility of the resulting matrix. Researchers can tune the mechanical properties of these hydrogels by varying the crosslinking density, making them suitable for mimicking the stiffness of different biological tissues. nih.gov

Surface modification is another key application. By immobilizing this compound onto a substrate, a surface can be created that resists non-specific protein adsorption while presenting a reactive handle for the specific attachment of biomolecules. cnr.it This is crucial for developing medical implants with improved biocompatibility or creating highly specific cell culture platforms that present controlled densities of adhesion ligands. mdpi.com Future work could involve creating surfaces with gradients of immobilized peptides or growth factors to systematically study cellular responses like migration and differentiation.

Table 2: Emerging Applications in Functional Materials Science
Application AreaRole of this compoundFuture Research Goal
Hydrogel Scaffolds Acts as a hydrophilic, biocompatible crosslinker between polymer backbones via oxime ligation.Development of enzyme-responsive or self-healing hydrogels for controlled drug release and regenerative medicine. researchgate.net
Surface Functionalization Forms a bioinert PEG layer on surfaces (e.g., nanoparticles, implants) with a terminal aminoxy group for specific ligand attachment.Creation of "smart surfaces" that can change their biological properties in response to external stimuli.
Nanoparticle Drug Delivery Serves as a linker to attach targeting moieties (e.g., antibodies, folic acid) to the surface of drug-loaded nanoparticles. nih.govDesigning nanoparticles with precisely controlled ligand densities to optimize tumor targeting and cellular uptake. researchgate.net
3D Bioprinting Incorporated into bio-inks to allow for post-printing functionalization of the printed scaffold with bioactive molecules.Fabricating complex, multi-cellular tissue constructs with spatially defined biochemical cues.

Computational Modeling and Rational Design in Conjugate Development

The empirical, trial-and-error approach to developing complex bioconjugates is gradually being replaced by rational design, heavily supported by computational modeling. semanticscholar.orgnih.gov For molecules like PROTACs, computational methods are becoming essential for predicting the structure and stability of the PROTAC-induced ternary complex. nih.govnih.govresearchgate.net Molecular dynamics simulations can model the conformational flexibility of the PEG12 linker in this compound, helping to determine the optimal length and composition required to achieve productive ubiquitination of a specific target protein. researchgate.net Emerging deep learning and artificial intelligence (AI) methods are being developed to screen vast virtual libraries of linkers and even design novel PROTACs de novo, accelerating the discovery of effective protein degraders. researchgate.netcbirt.net

Similarly, in materials science, computational models are used to predict how PEGylated surfaces will interact with biological environments. nih.govsemanticscholar.org All-atom simulations can reveal the conformation of PEG chains on a surface, showing whether they adopt an extended "brush" or a folded "mushroom" conformation, which in turn dictates the material's ability to resist protein fouling and phagocytic clearance. researchgate.netnih.govnih.gov By modeling systems incorporating this compound, researchers can rationally design PEGylated nanoparticles and surfaces with optimized ligand densities and conformations for applications ranging from drug delivery to biosensing. cnr.itnih.govresearchgate.net

Q & A

How to design a synthesis protocol for incorporating Fmoc-aminoxy-PEG12-acid in solid-phase peptide synthesis (SPPS)?

Basic Question
Methodological Answer:

  • Step 1 : Use Fmoc-based SPPS with a resin-bound peptide chain. Activate this compound using coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF.
  • Step 2 : Deprotect Fmoc groups with 20% piperidine in DMF (2 × 5 min), ensuring complete removal to avoid truncated sequences.
  • Step 3 : Incorporate the PEG12 spacer to enhance solubility and reduce steric hindrance. The aminoxy group enables oxime ligation for post-synthetic modifications.
  • Validation : Monitor coupling efficiency via Kaiser test or UV monitoring of Fmoc deprotection .

What purification techniques are effective for isolating this compound-conjugated peptides?

Basic Question
Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with gradients of water/acetonitrile (0.1% TFA). PEG12 increases hydrophilicity, requiring adjusted elution times.
  • Dialysis : Employ MWCO 3.5–10 kDa membranes to remove unreacted reagents, leveraging PEG’s large hydrodynamic radius.
  • Lyophilization : Ensure complete removal of volatile solvents while retaining peptide-PEG integrity.
  • Reference Data : Molecular weight thresholds for dialysis align with PEG12’s ~600 Da spacer .

How to troubleshoot N-terminal acylation side reactions during this compound incorporation?

Advanced Question
Methodological Answer:

  • Root Cause : Residual amines on the peptide backbone react with activated PEG-acid.
  • Mitigation :
    • Introduce capping steps (e.g., acetic anhydride) after each coupling to block unreacted amines.
    • Optimize stoichiometry (2–4 eq. of this compound) to ensure complete coupling.
    • Use kinetic analysis (e.g., MALDI-TOF) to identify truncated sequences and adjust reaction times .

How to resolve contradictions in MALDI-TOF data for PEGylated peptides synthesized with this compound?

Advanced Question
Methodological Answer:

  • Issue : PEG’s polydispersity causes broad or split peaks in MALDI-TOF.
  • Solutions :
    • Use LC-MS instead to separate PEGylated species by hydrophobicity.
    • Employ SEC-MALS for absolute molecular weight determination, accounting for PEG’s heterogeneous distribution.
    • Cross-validate with NMR (¹H, ¹³C) to confirm oxime bond formation .

What are the recommended storage conditions for this compound to ensure long-term stability?

Basic Question
Methodological Answer:

  • Storage : Keep at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the aminoxy group.
  • Handling : Reconstitute in anhydrous DMF or DCM immediately before use. Avoid prolonged exposure to moisture.
  • Safety : Use PPE (gloves, goggles) to minimize skin/eye irritation, as per SDS guidelines .

How to optimize reaction conditions for introducing this compound in branched peptide architectures?

Advanced Question
Methodological Answer:

  • Solvent Selection : Use DMF:DCM (1:1) to balance PEG solubility and resin swelling.
  • Stoichiometry : Employ 3–5 eq. of this compound per branch to account for steric hindrance.
  • Monitoring : Use real-time FTIR to track carbonyl group consumption during coupling.
  • Case Study : Branched constructs showed 85% yield when reactions were performed at 25°C for 2 hr .

What analytical methods confirm successful conjugation of this compound to target peptides?

Basic Question
Methodological Answer:

  • Mass Spectrometry : Detect PEG-specific adducts (e.g., +600 Da increments).
  • NMR : Identify oxime proton signals at δ 7.5–8.5 ppm (¹H) and PEG methylene peaks at δ 3.5–3.7 ppm.
  • FTIR : Verify C=O stretching (1720 cm⁻¹) from the Fmoc group and N–O stretching (950 cm⁻¹) .

How to address discrepancies between theoretical and observed molecular weights in PEGylated constructs?

Advanced Question
Methodological Answer:

  • Cause : PEG’s polydispersity (PDI >1.05) and isotopic distribution skew mass data.
  • Resolution :
    • Calculate average molecular weights using PEG’s Mn/Mw values.
    • Use ESI-TOF for higher resolution or tandem MS/MS to fragment PEG chains.
    • Compare with SEC-MALS for absolute size exclusion profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.